2-(2-chloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
Overview
Description
2-(2-chloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline group, a methylsulfonyl group, and a dimethoxyphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One possible route could be:
Nitration: Nitration of 2,5-dimethoxyaniline to introduce nitro groups.
Reduction: Reduction of the nitro groups to amines.
Acylation: Acylation of the amine groups with chloroacetyl chloride to form the acetamide.
Sulfonylation: Introduction of the methylsulfonyl group via sulfonylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the chloro or sulfonyl groups.
Substitution: The chloro group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could produce various substituted anilines.
Scientific Research Applications
2-(2-chloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide could have several scientific research applications:
Chemistry: As an intermediate in organic synthesis or as a reagent in various chemical reactions.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the production of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific application and biological target. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloroanilino)-N-(2,5-dimethoxyphenyl)acetamide
- 2-(N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
- 2-(2-chloro-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(2-chloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-12-8-9-16(25-2)14(10-12)19-17(21)11-20(26(3,22)23)15-7-5-4-6-13(15)18/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJPTRFUWUEOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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